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Compound of Interest

Compound Name: Pelorol

Cat. No.: B1251787 Get Quote

A detailed analysis of pelorol and its synthetic analogs reveals critical structural determinants

for their anticancer and antifungal activities. Modifications to the aromatic ring and specific

substituent additions have been shown to significantly modulate the inhibitory potency against

key cellular targets like phosphatidylinositol 3-kinase (PI3K) and fungal pathogens.

Pelorol, a labdane-type diterpene isolated from marine sponges, has garnered significant

attention in the scientific community for its diverse biological activities, including anti-

trypanosome, anti-plasmodium, and anti-inflammatory properties.[1][2] Recent research has

focused on the synthesis of pelorol analogs to explore and enhance its therapeutic potential,

leading to the discovery of compounds with potent inhibitory effects on PI3Kα kinase and

various cancer cell lines, as well as notable antifungal activity.[1][3][4][5] This guide provides a

comparative analysis of the structure-activity relationships (SAR) of key pelorol analogs,

supported by experimental data and detailed methodologies.

Comparative Biological Activity of Pelorol and its
Analogs
The biological activity of pelorol and its analogs has been primarily evaluated through their

inhibitory effects on PI3Kα and their antiproliferative action against a panel of human cancer

cell lines. Furthermore, recent studies have explored their potential as antifungal agents.

Phosphoinositide 3-Kinase (PI3Kα) Inhibition
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The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and

its dysregulation is frequently implicated in cancer. Structure-activity relationship studies have

demonstrated that modifications to the aromatic ring of the pelorol scaffold can significantly

impact its PI3Kα inhibitory activity.

An aldehyde substituent at the C-3 position of the aromatic ring (Analog 5) resulted in the most

potent PI3Kα inhibitor with an IC50 value of 5.06 μM, a greater than seven-fold increase in

activity compared to the parent compound, pelorol (IC50 = 38.17 μM).[1] An acetyl substituent

(Analog 3) also conferred strong inhibitory activity (IC50 = 8.76 μM).[1] Conversely, the

introduction of a cyano group (Analog 6) or an ethyl group (Analog 4) led to a significant

decrease in activity.[1] These findings suggest that electron-withdrawing groups at this position

may be favorable for PI3Kα inhibition.

Compound R Group (Modification) PI3Kα IC50 (μM)[1]

Pelorol (1) H 38.17

Analog 2 COOH 20.70

Analog 3 COCH3 8.76

Analog 4 CH2CH3 83.69

Analog 5 CHO 5.06

Analog 6 CN 49.51

Antiproliferative Activity
The antiproliferative effects of pelorol and its analogs have been assessed against a range of

human cancer cell lines. Analog 5, which demonstrated the highest potency against PI3Kα,

also exhibited the most significant antiproliferative activity, particularly against leukemia (MOLT-

4, U937) and prostate cancer (DU145) cell lines, with IC50 values in the micromolar range.[1]

In contrast, pelorol itself and analogs 2 and 4 showed poor antiproliferative activities.[1] This

correlation suggests that the anticancer effects of these compounds may, at least in part, be

mediated through the inhibition of the PI3K pathway.
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Comp
ound

MOLT-
4
(Leuke
mia)
IC50
(μM)[1]

U937
(Leuke
mia)
IC50
(μM)[1]

DU145
(Prost
ate)
IC50
(μM)[1]

HeLa
(Cervic
al)
IC50
(μM)[1]

K562
(Leuke
mia)
IC50
(μM)[1]

SMMC-
7721
(Liver)
IC50
(μM)[1]

MCF-7
(Breas
t) IC50
(μM)[1]

SW480
(Colon
) IC50
(μM)[1]

Pelorol

(1)
>40 >40 >40 >40 >40 >40 >40 >40

Analog

2
>40 >40 >40 >40 >40 >40 >40 >40

Analog

3
20.8 18.9 25.4 33.1 26.5 38.2 35.7 >40

Analog

4
>40 >40 >40 >40 >40 >40 >40 >40

Analog

5
10.5 12.3 15.8 22.4 18.6 29.7 25.1 36.9

Analog

6
15.2 16.8 20.1 28.9 23.4 35.6 30.2 >40

Antifungal Activity
Recent investigations into the antifungal properties of pelorol and related tetracyclic

meroterpenoids have revealed promising activity against the plant pathogen Rhizoctonia

solani.[3][5][6] Both (-)-pelorol and (+)-aureol demonstrated good antifungal activity, with EC50

values of 7.7 μM and 6.9 μM, respectively.[3][5][6] Structure-activity relationship studies in this

context have highlighted the importance of the bis-phenol moiety and the nature of the

substituent at the C-18 position for antifungal efficacy.[3]

Compound Rhizoctonia solani EC50 (μM)[3][5][6]

(-)-Pelorol 7.7

(+)-Aureol 6.9
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Experimental Protocols
PI3Kα (p110α/p85α) HTRF Kinase Assay
The inhibitory activity of pelorol analogs against PI3Kα was determined using a homogeneous

time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of PIP2 to

PIP3. The kinase reaction was carried out in a 384-well plate containing a mixture of the PI3Kα

enzyme, the test compound, and the substrate PIP2. The reaction was initiated by the addition

of ATP and allowed to proceed at room temperature. Following incubation, a detection mixture

containing a PIP3-binding protein labeled with a fluorescent donor and a labeled antibody that

binds to the phosphorylated product (PIP3) was added. The HTRF signal, which is proportional

to the amount of PIP3 produced, was measured using a suitable plate reader. IC50 values

were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the pelorol analogs was evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines were

seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with

various concentrations of the test compounds and incubated for a specified period (e.g., 48 or

72 hours). After the incubation period, MTT solution was added to each well, and the plates

were incubated further to allow the formation of formazan crystals by viable cells. The formazan

crystals were then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was

measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of

cell viability was calculated relative to untreated control cells, and IC50 values were determined

from the dose-response curves.

Antifungal Susceptibility Testing
The antifungal activity of pelorol analogs against Rhizoctonia solani was determined using a

mycelial growth inhibition assay. The compounds were dissolved in a suitable solvent (e.g.,

DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations.

The mixture was then poured into Petri dishes. A mycelial plug of the fungus, taken from the

edge of an actively growing culture, was placed in the center of each agar plate. The plates

were incubated at a suitable temperature (e.g., 25°C) for a few days until the mycelial growth in

the control plate (containing only the solvent) reached the edge of the plate. The diameter of

the fungal colony in each plate was measured, and the percentage of growth inhibition was
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calculated relative to the control. EC50 values, the concentration of the compound that inhibits

50% of mycelial growth, were determined from the dose-response data.

Visualizing Key Pathways and Workflows
To better understand the context of these structure-activity relationship studies, the following

diagrams illustrate the targeted signaling pathway and a general experimental workflow.
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Figure 1. The PI3K signaling pathway and the inhibitory action of pelorol analogs.
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Figure 2. A generalized workflow for structure-activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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